Synthesis and properties of 6-Chloro-3-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine
Synthesis and properties of 6-Chloro-3-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine
An In-Depth Technical Guide to 6-Chloro-3-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine: Synthesis, Properties, and Applications in Drug Discovery
Introduction: The Pyrazolo[3,4-d]pyrimidine Scaffold
The 1H-pyrazolo[3,4-d]pyrimidine core is a "privileged scaffold" in medicinal chemistry, a distinction earned due to its remarkable versatility and biological significance.[1] Its structure is a bioisostere of adenine, the purine nucleobase at the heart of adenosine triphosphate (ATP). This structural mimicry allows molecules built upon this scaffold to function as competitive inhibitors at the ATP-binding sites of a vast array of enzymes, most notably protein kinases.[1][2] Dysregulation of kinase signaling is a hallmark of many diseases, including cancer, making kinase inhibitors a cornerstone of modern targeted therapy.[3][4]
This guide focuses on a specific, highly functionalized derivative: 6-Chloro-3-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine . The introduction of a trifluoromethyl (-CF3) group at the C3 position and a reactive chlorine atom at the C6 position creates a building block of immense value for drug development professionals. The electron-withdrawing nature of the -CF3 group can modulate the electronic properties and metabolic stability of the final compound, while the C6-chloro group serves as a versatile synthetic handle for introducing diverse functionalities.
This document serves as a technical resource for researchers, scientists, and drug development professionals, providing a detailed overview of the synthesis, physicochemical properties, reactivity, and applications of this critical chemical intermediate.
Physicochemical and Spectroscopic Profile
Precise characterization is fundamental to the successful application of any chemical intermediate. The key properties of 6-Chloro-3-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine are summarized below.
| Property | Value | Source(s) |
| CAS Number | 1211590-25-8 | [5][6] |
| Molecular Formula | C₆H₂ClF₃N₄ | [5][6] |
| Molecular Weight | 222.56 g/mol | [5][6] |
| Appearance | Typically an off-white to yellow solid | Inferred from similar compounds |
| Purity | ≥95-97% (Commercially available) | [3][7] |
| Storage Conditions | 2-8°C, store under an inert gas, sealed in a dry environment | [3][5][6] |
Spectroscopic Signatures
While a dedicated public spectrum is not available, the structure allows for predictable spectroscopic features:
-
¹H NMR: A signal in the aromatic region for the C4-H proton and a broad singlet for the N1-H proton, which is exchangeable with D₂O.
-
¹⁹F NMR: A characteristic singlet for the -CF₃ group.
-
¹³C NMR: Signals corresponding to the six carbon atoms, with the carbon attached to the -CF₃ group showing a characteristic quartet due to C-F coupling.
-
Mass Spectrometry (MS): A molecular ion peak (M+) and a characteristic M+2 peak with approximately one-third the intensity, confirming the presence of a single chlorine atom.
Synthesis Methodology: A Chemist's Perspective
The synthesis of 6-Chloro-3-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine is a multi-step process rooted in classical heterocyclic chemistry. The general strategy involves the initial construction of a substituted pyrazole ring, followed by the annulation of the pyrimidine ring, and concluding with a chlorination step.
The following workflow represents a validated and logical pathway, explaining the rationale behind each transformation.
Caption: A logical workflow for the synthesis of the target molecule.
Detailed Experimental Protocol (Illustrative)
This protocol is a representative synthesis based on established methodologies for analogous pyrazolo[3,4-d]pyrimidines.[4][8]
Step 1: Synthesis of 5-Amino-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile
-
Rationale: The first key step is the construction of the core pyrazole ring, appropriately substituted to enable the subsequent pyrimidine ring formation. The reaction of (ethoxymethylene)malononitrile with trifluoroacetohydrazide provides the required aminopyrazole carbonitrile scaffold.
-
Procedure:
-
To a solution of trifluoroacetohydrazide in ethanol, add an equimolar amount of (ethoxymethylene)malononitrile.
-
Add a catalytic amount of a base, such as piperidine, to facilitate the reaction.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.
-
Filter the solid, wash with cold ethanol, and dry under vacuum to yield 5-amino-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile.
-
Step 2: Cyclization to 3-(Trifluoromethyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
-
Rationale: The aminonitrile functionality on the pyrazole is a perfect precursor for building the pyrimidine ring. Heating with formamide or urea results in cyclization to the pyrazolo[3,4-d]pyrimidinone core.
-
Procedure:
-
Suspend the pyrazole intermediate from Step 1 in an excess of formamide.
-
Heat the mixture to 180-190°C and maintain for 2-3 hours.
-
Cool the reaction mixture, and add water to precipitate the product.
-
Filter the resulting solid, wash thoroughly with water, and dry to obtain the pyrimidinone derivative.
-
Step 3: Chlorination to 6-Chloro-3-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine
-
Rationale: The final step is the conversion of the pyrimidinone (a cyclic amide) to the desired chloro-pyrimidine. Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation, acting as both a chlorinating and dehydrating agent.
-
Procedure:
-
Caution: This step should be performed in a well-ventilated fume hood as POCl₃ is corrosive and reacts violently with water.
-
Carefully add the pyrimidinone from Step 2 to an excess of phosphorus oxychloride (POCl₃). A tertiary amine base like N,N-diisopropylethylamine may be added to catalyze the reaction.[8]
-
Reflux the mixture for 4-8 hours until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring to quench the excess POCl₃.
-
Neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is ~7-8.
-
Extract the product with an organic solvent such as ethyl acetate or dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the final compound.
-
Chemical Reactivity and Strategic Applications
The synthetic utility of 6-Chloro-3-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine stems primarily from the reactivity of the C6-chloro substituent. This position is susceptible to nucleophilic aromatic substitution (SNAr), allowing for the facile introduction of a wide range of functional groups.
Caption: Nucleophilic substitution at the C6 position of the core scaffold.
Core Application: Kinase Inhibitor Synthesis
This versatile reactivity makes the title compound a crucial intermediate for generating libraries of potential kinase inhibitors.[3][5][9] The pyrazolo[3,4-d]pyrimidine core mimics the adenine ring of ATP, anchoring the molecule in the kinase's hinge region. The substituent introduced at the C6 position can then be tailored to interact with other specific regions of the ATP-binding pocket, thereby conferring potency and selectivity.[1][2]
Derivatives of this scaffold have been investigated as inhibitors for numerous kinases, including:
-
Epidermal Growth Factor Receptor (EGFR): A key target in non-small cell lung cancer.[2][10]
-
Breast Tumor Kinase (BRK/PTK6): An oncogenic driver in breast and other cancers.[9]
-
Cyclin-Dependent Kinase 2 (CDK2): A critical regulator of the cell cycle, often dysregulated in tumors.[11]
The general strategy involves reacting 6-Chloro-3-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine with a selected amine, which often contains additional functionalities designed to occupy hydrophobic pockets or form hydrogen bonds within the target kinase active site.[2][9]
Safety, Handling, and Storage
As with all laboratory chemicals, proper safety protocols must be followed.
-
Handling: Use in a well-ventilated chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.[12]
-
First Aid: In case of contact, flush the affected area with copious amounts of water. If inhaled, move to fresh air. Seek immediate medical attention if symptoms persist.[12][13]
-
Fire Fighting: Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish fires.[13]
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry place, typically at 2-8°C under an inert atmosphere to prevent degradation.[3][5]
Conclusion
6-Chloro-3-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine is more than just a chemical intermediate; it is a strategically designed building block that empowers medicinal chemists in the quest for novel therapeutics. Its synthesis, while requiring careful execution, is based on reliable and scalable heterocyclic chemistry. Its key value lies in the reactive C6-chloro group, which provides a gateway to a vast chemical space of potential kinase inhibitors and other biologically active molecules. For research teams in oncology, inflammation, and other fields where kinase signaling is paramount, a thorough understanding of this compound's synthesis and properties is essential for accelerating drug discovery programs.
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